Spirastrellolide C

Catalog No.
S658198
CAS No.
M.F
C52H84O18
M. Wt
997.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirastrellolide C

Product Name

Spirastrellolide C

IUPAC Name

(2R,4Z,7E)-2-hydroxy-9-[(1R,3S,4S,8R,12S,13S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,34S,36R,39S)-13,14,16,27,28-pentahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]nona-4,7-dienoic acid

Molecular Formula

C52H84O18

Molecular Weight

997.2 g/mol

InChI

InChI=1S/C52H84O18/c1-30-18-21-50-23-20-41(63-5)48(69-50)47(59)45(57)31(2)16-17-35-26-36(62-4)28-51(66-35)22-19-32(3)52(70-51)29-43(39(68-52)14-10-8-6-7-9-13-37(54)49(60)61)65-44(56)27-34-12-11-15-40(64-34)46(58)38(55)24-33(53)25-42(30)67-50/h7-10,30-43,45-48,53-55,57-59H,6,11-29H2,1-5H3,(H,60,61)/b9-7-,10-8+/t30-,31-,32-,33-,34+,35+,36-,37+,38-,39-,40-,41-,42+,43-,45-,46-,47-,48-,50-,51+,52+/m0/s1

InChI Key

INBHXYTYHXXFFH-LWNGTLRJSA-N

Synonyms

spirastrellolide C

Canonical SMILES

CC1CCC2CC(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)O)O)OC(=O)CC5CCCC(O5)C(C(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)O)C)OC

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)O)O)OC(=O)C[C@H]5CCC[C@H](O5)[C@H]([C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)O)C)OC

Spirastrellolide C is a member of the spirastrellolide family, which are complex natural products isolated from marine sponges, particularly from the genus Spirastrella. These compounds are characterized by their intricate molecular architectures and possess significant biological activities, particularly in the realm of anticancer research. Spirastrellolide C specifically has garnered attention due to its unique structural features, including a spiroketal moiety and multiple stereocenters, which contribute to its biological efficacy and potential therapeutic applications.

The chemistry of spirastrellolide C involves various reactions typical of complex organic synthesis. Key reactions include:

  • Anion Relay Chemistry: This technique is often employed in the synthesis of spirastrellolides to construct complex fragments efficiently. It allows for the formation of stereocenters and intricate ring structures through controlled reactions involving anions .
  • Spirocyclization: This reaction is crucial for forming the spiroketal structure inherent in spirastrellolide C. It typically involves the reaction of alcohols with carbonyl compounds under acidic or catalytic conditions to yield spirocyclic products .
  • Functionalization Reactions: Various functionalization methods, such as alkylation and oxidation, are utilized to modify specific sites on the molecule, enhancing its biological activity and facilitating further synthetic steps .

Spirastrellolide C exhibits notable biological properties, particularly as an anticancer agent. Research has indicated that spirastrellolides can induce apoptosis in cancer cells through various mechanisms, including:

  • Microtubule Disruption: Like other members of the spirastrellolide family, spirastrellolide C may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxicity: Studies have shown that spirastrellolides possess significant cytotoxic effects against a range of cancer cell lines, making them promising candidates for further development as therapeutic agents .

The synthesis of spirastrellolide C involves several sophisticated methodologies:

  • Total Synthesis Approaches: Total synthesis strategies have been developed that include multi-step processes to construct the entire molecule from simpler precursors. These often utilize modern synthetic techniques such as asymmetric synthesis and advanced coupling reactions .
  • Fragment Coupling: The construction of spirastrellolide C typically involves assembling smaller fragments through strategic coupling reactions. This modular approach allows for greater control over stereochemistry and functional group placement .
  • Use of Catalysts: Catalysts such as gold or palladium are frequently employed in key steps to facilitate transformations that would otherwise be challenging, enhancing yields and selectivity .

Spirastrellolide C has potential applications in several fields:

  • Pharmaceutical Development: Given its anticancer properties, there is ongoing research into developing spirastrellolide C and its derivatives as novel chemotherapeutic agents.
  • Biological Research: The unique structural features of spirastrellolides provide valuable insights into cellular mechanisms and pathways involved in cancer progression and treatment responses.
  • Natural Product Chemistry: As a complex natural product, spirastrellolide C serves as a model compound for studying synthetic methodologies in organic chemistry.

Interaction studies involving spirastrellolide C focus on its binding affinity and mechanism of action against various biological targets:

  • Protein Interactions: Investigations into how spirastrellolide C interacts with cellular proteins involved in microtubule dynamics have been conducted to elucidate its mechanism of action.
  • Cellular Pathways: Studies have aimed to map out the signaling pathways affected by spirastrellolide C treatment in cancer cells, providing insights into its potential therapeutic effects .

Spirastrellolide C shares structural similarities with other members of the spirastrellolide family and related compounds. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
Spirastrellolide ASpiroketal structure, multiple stereocentersAnticancer properties
Spirastrellolide BSimilar spiroketal frameworkCytotoxic effects on cancer cells
Spirastrellolide EExtended carbon skeletonAntitumor activity
DiscodermolideMicrotubule stabilizerAnticancer activity

Uniqueness of Spirastrellolide C

Spirastrellolide C is unique due to its specific stereochemistry and the arrangement of functional groups that differentiate it from other spirastrellolides. Its distinct structure may confer unique interactions with biological targets, potentially leading to different therapeutic effects compared to its analogs.

XLogP3

4

Dates

Last modified: 07-20-2023

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